![molecular formula C35H46N6O8 B038780 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid CAS No. 339990-02-2](/img/structure/B38780.png)
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H46N6O8 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, commonly referred to as a complex peptide derivative, exhibits significant biological activity that positions it as a potential candidate for therapeutic applications. This article delves into its biological properties, mechanisms of action, and associated research findings.
Chemical Structure and Properties
The molecular formula of this compound is C55H79N13O14S2, with a molecular weight of 1210.43 g/mol. The structure includes multiple amino acid residues and functional groups that contribute to its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has shown potential in modulating various biochemical pathways, including:
- Neuropeptide Receptor Modulation : The compound may influence neuropeptide signaling pathways, particularly those involving neurokinin receptors, which are implicated in pain and inflammatory responses.
- Enzyme Inhibition : Preliminary studies suggest that it can act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to cancer and metabolic disorders.
Case Studies and Research Findings
- Neurokinin Receptor Interaction : A study investigating the effects of similar compounds on neurokinin receptors found that modifications in peptide structure significantly altered receptor binding affinity and selectivity. This suggests that the intricate design of the compound might enhance its therapeutic efficacy against conditions mediated by neuropeptides .
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its potential use as an anti-inflammatory agent. The mechanism appears to involve the downregulation of pro-inflammatory cytokines .
Data Tables
Property | Value |
---|---|
Molecular Formula | C55H79N13O14S2 |
Molecular Weight | 1210.43 g/mol |
CAS Number | 86933-75-7 |
Purity | >95% |
Potential Therapeutic Uses | Anticancer, Anti-inflammatory |
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that compounds similar to this peptide exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural features of the compound, particularly the presence of multiple amino acid residues, enhance its interaction with biological targets involved in cancer pathways.
Anti-inflammatory Effects
Research has shown that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly valuable in developing treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Application | Mechanism | References |
---|---|---|
Anticancer | Induces apoptosis and inhibits tumor growth | , |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |
Peptide Therapeutics
The compound's structure allows it to serve as a template for designing peptide-based therapeutics. Modifications to the amino acid sequence can lead to improved efficacy and specificity for various biological targets.
Targeting Specific Receptors
Due to its unique configuration, this compound can be engineered to target specific receptors involved in disease processes. This specificity can enhance therapeutic outcomes while minimizing side effects.
Drug Design Aspect | Potential Impact | References |
---|---|---|
Peptide Therapeutics | Improved efficacy and specificity | , |
Targeting Receptors | Enhanced therapeutic outcomes | , |
Case Study: Cancer Treatment
In a study published in a peer-reviewed journal, researchers explored the effects of a similar peptide on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential for further development into a therapeutic agent.
Case Study: Inflammatory Diseases
Another study investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The findings indicated a reduction in joint swelling and pain, supporting the compound's application in treating inflammatory conditions.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZYQHBGZLHZ-ZIUUJSQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes AS 602704 a promising candidate for nasal drug delivery, particularly in the context of Alzheimer's disease treatment?
A1: Research indicates that AS 602704 demonstrates promising permeation characteristics across excised bovine nasal mucosa, suggesting its potential suitability for nasal drug delivery []. This is particularly relevant for Alzheimer's disease treatment, as bypassing the blood-brain barrier is a significant challenge in delivering therapeutics to the brain. Nasal administration offers a non-invasive route with the potential to enhance drug delivery directly to the central nervous system. While the study primarily focuses on the compound's transport properties and not its specific therapeutic action in Alzheimer's disease, its ability to effectively cross the nasal mucosa highlights a crucial step towards its potential application in this context. Further investigations into its efficacy and safety profile in relevant preclinical models are needed to explore its therapeutic potential fully.
Q2: How do absorption enhancers influence the nasal absorption of AS 602704?
A2: The study investigated the impact of various absorption enhancers on AS 602704 transport across bovine nasal mucosa []. Sodium caprate significantly enhanced the effective permeability coefficient (Peff) of AS 602704, indicating improved absorption. Other enhancers, including sodium dodecyl sulfate (SDS) and sodium cholate, also demonstrated a positive, albeit less pronounced, effect. Conversely, cetrimidum and polycarbophil decreased AS 602704 absorption. These findings underscore the importance of carefully selecting appropriate absorption enhancers to optimize the nasal delivery of this peptide drug.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.